molecular formula C9H12BrN B034269 2-Bromo-3,4,6-trimethylaniline CAS No. 102236-50-0

2-Bromo-3,4,6-trimethylaniline

Cat. No. B034269
CAS RN: 102236-50-0
M. Wt: 214.1 g/mol
InChI Key: UMIDFBDPMOPWDY-UHFFFAOYSA-N
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Description

2-Bromo-3,4,6-trimethylaniline is a chemical compound with the molecular formula C9H12BrN . It is also known by its CAS number 102236-50-0 . The compound contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3,4,6-trimethylaniline includes a six-membered aromatic ring with three methyl groups and one bromine atom attached to it . The compound also contains a primary amine group .


Physical And Chemical Properties Analysis

2-Bromo-3,4,6-trimethylaniline is a light brown to dark purple solid . It has a refractive index of 1.575 , a boiling point of 172-173 °C at 24 mmHg , and a melting point of 34.5-39.3 °C . The compound has a density of 1.313 g/mL at 25 °C .

Scientific Research Applications

  • Balaydın et al. (2012) explored the carbonic anhydrase inhibitory properties of novel bromophenols, including natural products. These compounds show potential benefits for the treatment of various conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis (Balaydın et al., 2012).

  • Przybojewska (1997, 1999) found that 2,4-dimethylaniline and 2,4,6-trimethylaniline are genotoxic and potentially carcinogenic, causing DNA damage in liver cells and bone marrow cells of mice. This highlights potential risks associated with these compounds (Przybojewska, 1997), (Przybojewska, 1999).

  • Dinakaran et al. (2003) discovered that 6-bromo-2,3-disubstituted-4(3H)-quinazolinones exhibit potential antiviral and anti-HIV activity, showing potent antiviral activity against vaccinia virus and promising anti-HIV activity against HIV-1 (Dinakaran et al., 2003).

  • Bell and Ninkov (1966) studied the kinetics of bromination of N,N,2-trimethylaniline in aqueous perchloric acid, observing a more rapid rate variation at higher acid concentrations (Bell & Ninkov, 1966).

  • Tolbert (1960) found that (2-chloroethyl) trimethylammonium chloride and related compounds can reduce the height and increase the stem diameter of wheat plants, indicating their use as plant growth substances (Tolbert, 1960).

  • Dalkılıç et al. (2009) presented a novel method for the preparation of functionalized benzocyclotrimers, including the synthesis of vic-bromo(trimethylstannyl)bicycloolefins, demonstrating the versatility of these compounds in chemical synthesis (Dalkılıç et al., 2009).

  • Charbonnière et al. (2002) developed 5'-substituted-6-carboxylic-2,2'-bipyridine acid as a pivotal architecton for building preorganized ligands, potentially useful for labeling biological material (Charbonnière et al., 2002).

Safety and Hazards

2-Bromo-3,4,6-trimethylaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

2-bromo-3,4,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-5-4-6(2)9(11)8(10)7(5)3/h4H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIDFBDPMOPWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302843
Record name 2-bromo-3,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4,6-trimethylaniline

CAS RN

102236-50-0
Record name 2-bromo-3,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-3,4,6-TRIMETHYLANILINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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